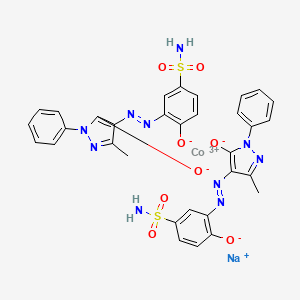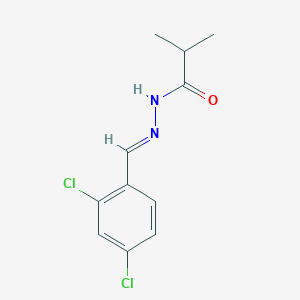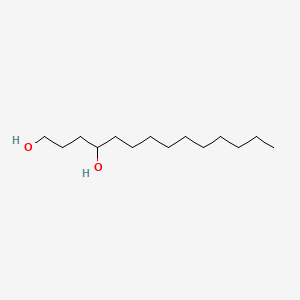
Tetradecane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecane-1,4-diol: is an organic compound with the molecular formula C14H30O2 It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone1,4-tetradecanediol and is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradecane-1,4-diol can be synthesized through several methods. One common approach involves the hydrogenation of tetradecene oxide, which yields this compound as a product. Another method includes the reduction of tetradecane-1,4-dione using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These processes typically involve the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecane-1,4-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to tetradecane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Tetradecane-1,4-dione.
Reduction: Tetradecane.
Substitution: Halogenated tetradecane derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Tetradecane-1,4-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetradecane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property makes it useful in modifying the physical and chemical properties of materials and in facilitating specific chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,2-Tetradecanediol: Another diol with hydroxyl groups at the 1 and 2 positions.
1,14-Tetradecanediol: A diol with hydroxyl groups at the 1 and 14 positions.
Uniqueness of Tetradecane-1,4-diol: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and modifications .
Eigenschaften
CAS-Nummer |
25430-48-2 |
|---|---|
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
tetradecane-1,4-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
GPBDHSIJWBKDLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

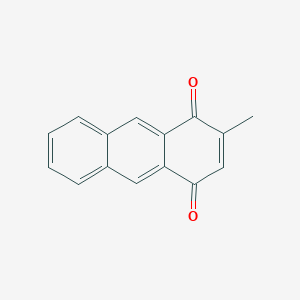


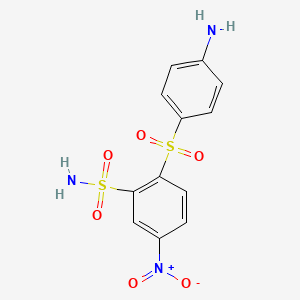
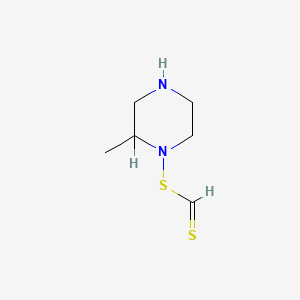
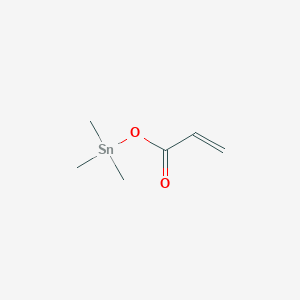
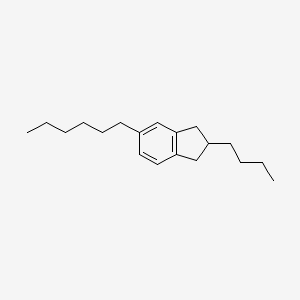

![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

